molecular formula C18H13ClN2O3S2 B334643 METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE

METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE

Cat. No.: B334643
M. Wt: 404.9 g/mol
InChI Key: OHHYNUWIWKCKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is an organic compound with the molecular formula C18H13ClN2O3S2 This compound is known for its complex structure, which includes a benzothiophene ring, a cyano group, and a thiophene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.

    Formation of the Thiophene Carboxylate Group: This step involves the esterification of a thiophene derivative with methanol under acidic conditions.

    Final Coupling: The final product is obtained by coupling the benzothiophene derivative with the thiophene carboxylate derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-chloro-2-pyrazinecarboxylate
  • Methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate

Uniqueness

METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13ClN2O3S2

Molecular Weight

404.9 g/mol

IUPAC Name

methyl 5-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C18H13ClN2O3S2/c1-8-4-5-10-12(6-8)25-15(13(10)19)16(22)21-17-11(7-20)9(2)14(26-17)18(23)24-3/h4-6H,1-3H3,(H,21,22)

InChI Key

OHHYNUWIWKCKIP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C(=C(S3)C(=O)OC)C)C#N)Cl

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C(=C(S3)C(=O)OC)C)C#N)Cl

Origin of Product

United States

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